A2-Iso5-2DC18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

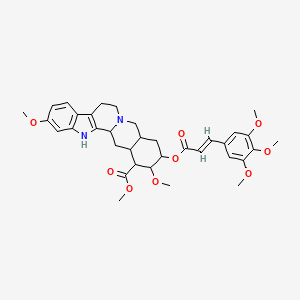

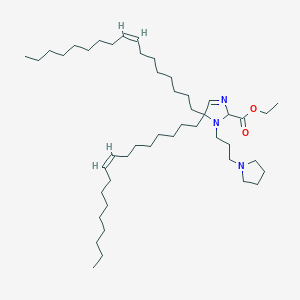

A2-Iso5-2DC18 is a dihydroimidazole-linked lipid compound that serves as a potent messenger ribonucleic acid (mRNA) delivery vehicle. It is primarily used in antitumor research, including studies involving B16F10 melanoma . This compound has shown significant potential in enhancing the delivery and efficacy of mRNA-based therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

A2-Iso5-2DC18 is synthesized through a one-step three-component reaction that couples various lipid structures to primary or secondary amines, ketones, and isocyanides or isocyanide derivatives . This method allows for the creation of a library of lipids with diverse chemical identities, optimizing the delivery of mRNA.

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of the compound using the aforementioned three-component reaction. The process is optimized to ensure high purity and yield, making it suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

A2-Iso5-2DC18 primarily undergoes reactions related to its role as an mRNA delivery vehicle. These include:

Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.

Reduction: Reduction reactions can also occur, potentially altering the compound’s chemical structure and function.

Substitution: Substitution reactions may be used to modify the compound’s properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include various oxidizing and reducing agents, as well as solvents like dimethyl sulfoxide (DMSO) for dissolution . The conditions for these reactions are carefully controlled to maintain the compound’s integrity and effectiveness.

Major Products Formed

The major products formed from the reactions involving this compound are typically modified versions of the compound, designed to enhance its mRNA delivery capabilities and antitumor efficacy .

Scientific Research Applications

A2-Iso5-2DC18 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying lipid-based delivery systems and their interactions with mRNA.

Biology: Employed in research on cellular uptake and intracellular trafficking of mRNA.

Industry: Utilized in the development of advanced drug delivery systems and nanotechnology-based therapeutics.

Mechanism of Action

A2-Iso5-2DC18 exerts its effects by facilitating the delivery of mRNA into cells. The compound forms lipid nanoparticles that encapsulate the mRNA, protecting it from degradation and enhancing its uptake by cells . Once inside the cells, the mRNA is released, leading to the production of the target protein. This process involves the activation of the stimulator of interferon genes (STING) pathway, which enhances the immune response and antitumor activity .

Comparison with Similar Compounds

Similar Compounds

A12-Iso5-2DC18: Another potent mRNA delivery vehicle with similar properties but lower antitumor efficacy compared to A2-Iso5-2DC18.

A18-Iso5-2DC18: Known for its robust mRNA delivery and activation of the STING pathway, similar to this compound.

Uniqueness

This compound stands out due to its high efficacy in delivering mRNA and inducing a strong immune response. Its unique dihydroimidazole-linked structure contributes to its stability and effectiveness in various research and therapeutic applications .

Properties

Molecular Formula |

C47H87N3O2 |

|---|---|

Molecular Weight |

726.2 g/mol |

IUPAC Name |

ethyl 5,5-bis[(Z)-heptadec-8-enyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate |

InChI |

InChI=1S/C47H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47(39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)44-48-45(46(51)52-6-3)50(47)43-37-42-49-40-35-36-41-49/h19-22,44-45H,4-18,23-43H2,1-3H3/b21-19-,22-20- |

InChI Key |

WMYPEEPUVOTFJU-WRBBJXAJSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)

![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)

![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)